![molecular formula C19H21ClFN5 B610055 PF-670462 CAS No. 950912-80-8](/img/structure/B610055.png)
PF-670462
Overview
Description
PF 670462 is a potent and selective inhibitor of casein kinase 1 δ and casein kinase 1 ε. These kinases are involved in various cellular processes, including the regulation of circadian rhythms. PF 670462 has been studied for its potential therapeutic applications, particularly in the context of chronic lymphocytic leukemia and circadian rhythm modulation .
Mechanism of Action
PF-670462, also known as this compound HCl, PF 670462, PF670462, or D68ANS5I8B, is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the results of its action.
Target of Action
this compound primarily targets casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ), with IC50 values of 7.7 nM and 14 nM respectively . These kinases belong to the casein kinase 1 family, which are serine/threonine-selective enzymes that play a crucial role in regulating circadian rhythms .
Mode of Action
this compound interacts with its targets, CK1ε and CK1δ, by inhibiting their activity . This inhibition leads to a disruption in the normal functioning of these kinases, thereby altering circadian rhythms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the circadian rhythm pathway. By inhibiting CK1ε and CK1δ, this compound causes phase shifts in circadian rhythms . This disruption can have downstream effects on various biological processes that are regulated by the circadian rhythm.
Result of Action
The inhibition of CK1ε and CK1δ by this compound has been shown to prevent TGF-β-induced epithelial-mesenchymal transition . Additionally, it has been found to reduce the stiffness of IPF-derived spheroids and inhibit TGF-β-induced fibrogenic gene expression . In animal models, this compound has been shown to prevent both acute and chronic bleomycin-induced pulmonary fibrosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action, efficacy, and stability could be affected by the solvent used . Additionally, in vivo studies have shown that the compound can be administered systemically or locally by inhalation, suggesting that the route of administration could also influence its action .
Biochemical Analysis
Biochemical Properties
PF-670462 interacts with the enzymes CK1ε and CK1δ, inhibiting their activity . It shows over 300-fold selectivity over CK2 and selectivity over more than 40 other kinases . The inhibition of these enzymes by this compound can alter circadian rhythms, which are regulated by a complex interplay of proteins and enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it prevented TGF-β-induced epithelial-mesenchymal transition in vitro . It also reduced the stiffness of IPF-derived spheroids and inhibited TGF-β-induced fibrogenic gene expression . Furthermore, it has been observed to upregulate multiple proteins that are downregulated in Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CK1ε and CK1δ, inhibiting their activity . This inhibition can lead to phase shifts in circadian rhythms . Moreover, it has been shown to prevent PER protein nuclear translocation, which is a crucial step in the regulation of circadian rhythms .
Temporal Effects in Laboratory Settings
This compound has been shown to produce significant temporal effects in laboratory settings. For example, it was found to produce a dose-dependent phase delay in circadian rhythms . It also prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice when administered in a ‘therapeutic’ regimen (day 7 onward) .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, it induced dose-dependent phase shifts in circadian rhythms . It also prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice at different dosages .
Transport and Distribution
It is known that this compound can be administered systemically or locally by inhalation .
Subcellular Localization
It has been shown to prevent PER protein nuclear translocation, suggesting that it may interact with components in the nucleus .
Preparation Methods
PF 670462 can be synthesized through a series of chemical reactions involving the formation of an imidazole ring and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the imidazole ring by reacting a suitable precursor with an aldehyde and an amine.
- Functionalization of the imidazole ring with a fluorophenyl group and a cyclohexyl group.
- Final purification and isolation of the compound as a dihydrochloride salt .
Chemical Reactions Analysis
PF 670462 undergoes various chemical reactions, including:
Oxidation: PF 670462 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: PF 670462 can undergo substitution reactions, particularly at the imidazole ring and the fluorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds .
Scientific Research Applications
Neurobiology and Alzheimer's Disease Research
PF-670462 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that this compound treatment can reverse protein expression changes associated with Alzheimer’s pathology.
Key Findings:
- Hippocampal Proteomic Alterations: In a study involving transgenic mice models of Alzheimer’s, this compound administration normalized hippocampal proteomic profiles. This included upregulation of proteins involved in synaptic plasticity and mitochondrial function, which are critical for cognitive health .
- Mechanisms of Action: The compound was shown to increase the levels of calmodulin and AMPA receptors, both essential for calcium homeostasis and synaptic transmission. Additionally, it reduced amyloid precursor protein levels, implicated in Alzheimer's progression .
Data Table: Effects of this compound on Protein Expression in Alzheimer’s Models
Protein | Change in Expression | Functionality |
---|---|---|
Calmodulin | Upregulated | Calcium buffering and neuroprotection |
AMPA Receptor | Upregulated | Synaptic plasticity and long-term potentiation |
Amyloid Precursor Protein | Downregulated | Central to amyloid plaque formation |
Circadian Rhythm Modulation
This compound is recognized for its role in modulating circadian rhythms. It has been shown to lengthen the circadian period in various models, suggesting potential applications in treating circadian rhythm disorders.
Case Studies:
- Mouse Models: In experiments with wild-type mice, high doses of this compound extended the circadian period significantly. This effect was reversible upon cessation of treatment .
- Behavioral Impact: The compound also demonstrated the ability to entrain disrupted circadian behaviors in mutant mice, indicating its potential utility in managing sleep disorders .
Data Table: Circadian Period Changes Induced by this compound
Treatment Condition | Circadian Period (hours) | Observed Effects |
---|---|---|
Control (Vehicle) | 24 | Normal rhythmic activity |
This compound (1 μM) | 33 | Significant period extension |
Cancer Research
In cancer biology, this compound has been explored as a therapeutic target due to its effects on cellular signaling pathways involved in tumor progression.
Research Insights:
- Chronic Lymphocytic Leukemia: Studies have shown that this compound can delay leukemic onset in murine models and inhibit interactions between cancer cells and their microenvironment, which is crucial for tumor growth and metastasis .
- Fibrosis in Cancer Models: The compound has also been tested for its fibrogenic effects related to transforming growth factor-beta signaling pathways, showing promise in mitigating fibrosis associated with cancer progression .
Data Table: Effects of this compound on Cancer Cell Behavior
Cancer Type | Effect Observed | Mechanism |
---|---|---|
Chronic Lymphocytic Leukemia | Delayed leukemic onset | Inhibition of microenvironment interactions |
Pulmonary Fibrosis | Attenuated fibrogenic effects | Modulation of transforming growth factor-beta |
Other Therapeutic Applications
Beyond neurobiology and cancer research, this compound has potential applications in metabolic disorders and other chronic conditions.
Notable Applications:
- Obesity Management: Preliminary studies suggest that CK1δ/ε inhibition may improve glucose homeostasis, indicating a role for this compound in obesity-related therapies .
- Inflammatory Diseases: Its effects on clock genes have been investigated concerning inflammatory bowel diseases like ulcerative colitis .
Comparison with Similar Compounds
PF 670462 is unique in its high selectivity for casein kinase 1 δ and casein kinase 1 ε. Similar compounds include:
IC261: Another casein kinase 1 inhibitor, but with lower selectivity compared to PF 670462.
D4476: A selective inhibitor of casein kinase 1 δ, but with different chemical properties and applications.
SR-3029: A dual inhibitor of casein kinase 1 δ and casein kinase 1 ε, similar to PF 670462 but with different potency and selectivity profiles .
PF 670462 stands out due to its high selectivity and potency, making it a valuable tool for studying casein kinase 1 δ and casein kinase 1 ε and their roles in various biological processes.
Biological Activity
PF-670462 is a selective inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which has garnered attention for its potential therapeutic applications in various biological processes, particularly in neurodegenerative diseases and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound acts by inhibiting CK1δ and CK1ε, which are serine/threonine kinases involved in various cellular processes, including circadian rhythm regulation, cell signaling, and apoptosis. The inhibition of these kinases has been shown to influence the phosphorylation of key proteins involved in these pathways.
Key Findings on Mechanism:
- Circadian Rhythm Modulation : this compound has been demonstrated to lengthen the circadian period in various models, including fibroblasts and mouse models with disrupted circadian rhythms. High doses resulted in significant alterations to the expression and localization of the PER2 protein, a crucial component of the circadian clock .
- Neuroprotective Effects : In studies involving Alzheimer's disease (AD) models, this compound treatment altered the expression of AD-related proteins and restored cognitive functions in 3xTg-AD mice. This suggests a protective role against neurodegenerative changes .
Biological Activity in Disease Models
This compound's biological activity has been investigated across multiple disease contexts, notably Alzheimer's disease and chronic lymphocytic leukemia (CLL).
Alzheimer's Disease
Research indicates that this compound can rescue hippocampal proteomic alterations associated with AD. The treatment led to:
- Restoration of Working Memory : Behavioral assessments showed improved memory function in treated mice.
- Altered Protein Expression : Proteomic analyses revealed upregulation of proteins involved in cytoskeletal organization and mitochondrial function .
Chronic Lymphocytic Leukemia (CLL)
In CLL models, this compound demonstrated:
- Inhibition of Tumor Growth : The compound delayed leukemia progression in Eµ-TCL1 transgenic mice.
- Disruption of Microenvironment Interactions : this compound inhibited chemotaxis towards key chemokines and stromal cells, reducing CLL cell migration and adhesion .
Data Tables
The following table summarizes key findings from studies on this compound's biological activity:
Case Studies
-
Case Study on Alzheimer's Disease :
- In a study by Webster et al. (2014), this compound was administered to 3xTg-AD mice. Results indicated significant changes in protein expression linked to AD pathology, including those involved in oxidative stress response and synaptic plasticity. Behavioral tests showed improvements in working memory tasks post-treatment .
- Case Study on CLL :
Properties
CAS No. |
950912-80-8 |
---|---|
Molecular Formula |
C19H21ClFN5 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H |
InChI Key |
INGFJPJVSZXDEP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-670462; PF 670462; PF670462; PF-670462 HCl; PF-670462 hydrochloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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